molecular formula C17H20N2O2S B7053658 N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide

N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide

Cat. No.: B7053658
M. Wt: 316.4 g/mol
InChI Key: USQQLPHCHLFIGY-UHFFFAOYSA-N
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Description

N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a cyclohexane carboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(18-10-15-11-22-17(21)19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQLPHCHLFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NCC3=CSC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Nitro, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. The thiazole ring and phenyl group contribute to its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-methylcyclohexane-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group.

    N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-ethylcyclohexane-1-carboxamide: Contains an ethyl group instead of a phenyl group.

    N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-isopropylcyclohexane-1-carboxamide: Features an isopropyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide distinguishes it from similar compounds. This group enhances its biological activity and allows for more diverse chemical reactions, making it a valuable compound for research and industrial applications.

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